molecular formula C8H9F2NO B15320145 2,4-Difluoro-6-methoxybenzylamine

2,4-Difluoro-6-methoxybenzylamine

Cat. No.: B15320145
M. Wt: 173.16 g/mol
InChI Key: IHGGOAXEBCGPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-6-methoxybenzylamine is a fluorinated aromatic amine characterized by a benzylamine backbone substituted with two fluorine atoms at positions 2 and 4 and a methoxy group at position 4. This compound is of interest in medicinal and agrochemical research due to the electronic and steric effects imparted by its substituents. Fluorine atoms enhance metabolic stability and lipophilicity, while the methoxy group can modulate solubility and hydrogen-bonding interactions.

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

(2,4-difluoro-6-methoxyphenyl)methanamine

InChI

InChI=1S/C8H9F2NO/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3H,4,11H2,1H3

InChI Key

IHGGOAXEBCGPSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)F)F)CN

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-6-methoxybenzylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2,4-difluoro-6-methoxybenzaldehyde or 2,4-difluoro-6-methoxybenzoic acid, while reduction can produce various amine derivatives.

Scientific Research Applications

2,4-Difluoro-6-methoxybenzylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-methoxybenzylamine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzylamine and Triazine Derivatives

Compound Name Core Structure Substituent Positions Key Functional Groups Potential Applications
2,4-Difluoro-6-methoxybenzylamine Benzylamine 2,4-F; 6-OCH3 Amine, Fluorine, Methoxy Pharmaceutical intermediates
2-Methoxy-4-fluorobenzylamine Benzylamine 4-F; 2-OCH3 Amine, Fluorine, Methoxy Agrochemical intermediates
2-Methoxy-5-fluorobenzyl derivatives Benzylamine 5-F; 2-OCH3 Fluorine, Methoxy Not specified
Metsulfuron-methyl (triazine-based) Triazine 4-OCH3; 6-CH3 Sulfonylurea, Methoxy Herbicide (sulfonylurea class)

Key Observations:

Fluorine Substitution: The 2,4-difluoro pattern in the target compound introduces stronger electron-withdrawing effects compared to mono-fluoro analogs like 2-methoxy-4-fluorobenzylamine. This may enhance stability against oxidative degradation and improve binding affinity in target proteins .

Methoxy Group Positioning :

  • The 6-methoxy group in the target compound occupies a para position relative to the amine, which could sterically hinder interactions at the aromatic ring’s ortho positions. This differs from 2-methoxy-4-fluorobenzylamine , where the methoxy group is ortho to the amine, possibly reducing steric bulk near the reactive site .

Core Structure Differences :

  • Triazine-based compounds like metsulfuron-methyl prioritize sulfonylurea and methoxy groups for herbicidal activity via acetolactate synthase inhibition. While their core structure diverges from benzylamines, the strategic placement of methoxy groups highlights the broader importance of substituent positioning in bioactivity .

Application-Specific Trends

  • Pharmaceuticals : Fluorinated benzylamines are prized for their ability to penetrate lipid membranes and resist metabolic oxidation. The target compound’s difluoro motif may offer advantages in central nervous system (CNS) drug design, where blood-brain barrier penetration is critical.
  • Agrochemicals : While the provided triazine derivatives prioritize herbicidal activity, benzylamine analogs like 2-methoxy-4-fluorobenzylamine may serve as precursors for fungicides or insecticides, leveraging fluorine’s role in enhancing target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.